BenchChemオンラインストアへようこそ!

D,L-Homotryptophan

Enzyme Inhibition Tryptophanase Antibacterial Lead Discovery

Unlike natural L-tryptophan or bishomologs, D,L-homotryptophan's additional methylene group fundamentally alters interaction geometry with biological targets. As a moderate competitive inhibitor of tryptophan indole-lyase (Ki=67μM), it forms both external aldimine and quinonoid intermediates—a mechanistic profile distinct from L-bishomotryptophan (forms aldimine only). The racemic mixture enables stereochemical studies across both enantiomers, with the D-enantiomer valuable for protease-resistant peptide design and the L-enantiomer serving as a natural geometry mimic. Essential for PLP-dependent enzyme mechanism studies, Eph-ephrin inhibitor synthesis (e.g., UniPR129), and GPCR ligand engineering where controlled modulation of tryptophan-binding sites is critical. Resolvable into enantiopure forms via established chiral polymer methods.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 6245-92-7
Cat. No. B3433886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Homotryptophan
CAS6245-92-7
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N
InChIInChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16)
InChIKeyADJZXDVMJPTFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-Homotryptophan (CAS 6245-92-7): A Racemic, Non-Proteinogenic Tryptophan Analog with Extended Side Chain for Enzymology and Peptide Engineering


D,L-Homotryptophan (CAS 6245-92-7) is a synthetic, non-proteinogenic amino acid analog of L-tryptophan, distinguished by an additional methylene group in its side chain (C12H14N2O2; MW 218.25 g/mol) that extends the distance between the amino acid backbone and the indole moiety [1][2]. As a racemic mixture of D- and L-enantiomers, it serves as a versatile starting material for the synthesis of more complex molecules and for studying stereospecific interactions . Its primary utility lies in probing tryptophan-dependent biological systems where the altered side-chain geometry confers distinct binding or inhibitory profiles relative to the natural substrate, making it a strategic choice for research applications requiring controlled modulation of tryptophan-binding enzymes or receptors [3].

Why D,L-Homotryptophan Cannot Be Replaced by L-Tryptophan or Simple Homologs in Critical Assays


Generic substitution of D,L-homotryptophan with natural L-tryptophan or even its bishomolog fails because the additional methylene group in the side chain fundamentally alters the compound's interaction geometry with biological targets, leading to distinct kinetic, thermodynamic, and stereochemical outcomes [1]. While L-tryptophan acts as a substrate for tryptophan indole-lyase (TIL), L-homotryptophan functions as a competitive inhibitor with a Ki of 67 μM—a property not shared by the natural amino acid [2]. Conversely, L-bishomotryptophan, which contains two extra methylene units, exhibits a 14-fold higher inhibitory potency (Ki=4.7 μM) but also displays at least 25-fold selectivity toward TIL over tryptophan synthase, demonstrating that even among homologs, substitution is not functionally equivalent [3]. Furthermore, the racemic D,L mixture provides access to both enantiomers, enabling studies of stereochemical effects that are inaccessible with enantiopure L-tryptophan alone [4].

Quantitative Evidence for D,L-Homotryptophan Differentiation Against L-Tryptophan and Its Homologs


Competitive Inhibition of E. coli Tryptophan Indole-Lyase (TIL): D,L-Homotryptophan vs. L-Tryptophan and L-Bishomotryptophan

L-Homotryptophan acts as a moderate competitive inhibitor of E. coli tryptophan indole-lyase (TIL, EC 4.1.99.1) with a Ki of 67 μM, whereas the natural substrate L-tryptophan undergoes enzymatic turnover (weak substrate inhibition) and L-bishomotryptophan exhibits a 14-fold more potent inhibition with a Ki of 4.7 μM [1][2]. Pre-steady-state kinetics reveal that L-homotryptophan forms both an external aldimine and a quinonoid intermediate, whereas L-bishomotryptophan forms only the external aldimine, indicating divergent inhibition mechanisms despite structural homology [3].

Enzyme Inhibition Tryptophanase Antibacterial Lead Discovery

Submicromolar EphA2 Receptor Antagonism via L-β-Homotryptophan Conjugate UniPR129

The L-β-homotryptophan conjugate of lithocholic acid, UniPR129, displays submicromolar binding affinity (Ki < 1 μM) for the EphA2 receptor and low micromolar IC50 in functional assays, including in vitro angiogenesis models [1]. In contrast, the parent lithocholic acid (LCA) shows weaker EphA2 antagonism with IC50 values of 23–46 μM in ELISA and cellular assays [2]. This represents an improvement of >20-fold in functional potency attributable to the L-β-homotryptophan moiety.

Protein-Protein Interaction Inhibitors Ephrin-EphA2 Antagonism Angiogenesis

β3-Homotryptophan Enables Engineered Peptide Ligand for Parathyroid Hormone Receptor-1 (PTH1R) via Synergistic Backbone Extension

Incorporation of β3-homotryptophan (a β-amino acid analog with extended backbone) into a peptide ligand for the parathyroid hormone receptor-1 (PTH1R) enabled the rational design of novel aromatic-histidine interactions that could not be achieved with standard L-tryptophan or side-chain modification alone [1]. High-resolution X-ray crystallography (PDB 8D51, 2.0 Å) confirmed the engineered binding contacts, and pharmacological assays demonstrated that the backbone-extended ligand exhibited distinct signaling properties relative to natural PTH analogs [2].

Peptide Engineering GPCR Ligands Osteoporosis Drug Design

Racemic D,L-Homotryptophan as a Versatile Chiral Pool: Resolution into D- and L-Enantiomers for Stereospecific Applications

The racemic nature of D,L-homotryptophan (CAS 6245-92-7) permits its resolution into enantiopure D- and L-forms using polymer-based chiral resolution methods [1]. This contrasts with natural L-tryptophan, which is available only as the L-enantiomer. The D-enantiomer of homotryptophan is particularly valuable for inducing reverse-turn structures or resisting proteolytic degradation in peptide therapeutics, whereas the L-isomer mimics natural geometry .

Chiral Resolution Enantiomer Separation Stereochemistry

Optimal Research and Procurement Scenarios for D,L-Homotryptophan


Mechanistic Enzymology of Tryptophan-Indole Lyase (TIL) and Related PLP-Dependent Enzymes

Researchers investigating the catalytic mechanism of tryptophan indole-lyase (tryptophanase) or other pyridoxal-5′-phosphate (PLP)-dependent enzymes can employ D,L-homotryptophan as a moderate competitive inhibitor (Ki = 67 μM) to probe transition-state stabilization without complete enzyme inactivation [1]. Its formation of both external aldimine and quinonoid intermediates makes it a valuable mechanistic probe distinct from L-bishomotryptophan, which forms only the aldimine [2].

Structure-Activity Relationship (SAR) Studies for EphA2 Receptor Antagonists

Medicinal chemistry teams developing protein-protein interaction inhibitors for the Eph-ephrin system can utilize D,L-homotryptophan as a key intermediate for synthesizing L-β-homotryptophan conjugates like UniPR129, which exhibit submicromolar EphA2 binding affinity and >20-fold improved functional potency over unconjugated bile acids [3]. This scaffold is particularly relevant for anti-angiogenic and oncology drug discovery programs.

Engineered Peptide Therapeutics Targeting GPCRs

Peptide engineering laboratories focused on G protein-coupled receptors (GPCRs) can incorporate β3-homotryptophan into peptide ligands to achieve novel aromatic-histidine interactions and enhanced receptor engagement that are unattainable with natural L-tryptophan [4]. This approach has been structurally validated for the parathyroid hormone receptor-1 (PTH1R), a target for osteoporosis therapeutics, and can be extended to other class B GPCRs [5].

Stereochemical SAR and Chiral Building Block Synthesis

Groups requiring both D- and L-enantiomers of homotryptophan for comparative stereochemical studies can procure the racemic D,L mixture and resolve it into enantiopure forms using established chiral polymer methods [6]. The D-enantiomer is particularly valuable for designing protease-resistant peptides or inducing reverse-turn conformations, while the L-enantiomer serves as a natural geometry mimic .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for D,L-Homotryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.